molecular formula C5H11NO3 B8816519 Methyl 2-amino-3-hydroxybutanoate

Methyl 2-amino-3-hydroxybutanoate

Cat. No.: B8816519
M. Wt: 133.15 g/mol
InChI Key: TVHCXXXXQNWQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-hydroxybutanoate hydrochloride (CAS: 79617-27-9) is a chiral ester derivative featuring both amino (-NH2) and hydroxyl (-OH) functional groups on a butanoate backbone. This compound is synthesized as a hydrochloride salt, enhancing its stability and solubility in aqueous environments . It is primarily utilized in pharmaceutical research and organic synthesis as a building block for peptides or chiral intermediates. The stereochemistry (2S,3S configuration) is critical for its biological activity and synthetic applications .

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

methyl 2-amino-3-hydroxybutanoate

InChI

InChI=1S/C5H11NO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,6H2,1-2H3

InChI Key

TVHCXXXXQNWQLP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of amino, hydroxyl, and ester groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Functional Groups Key Differences
Methyl 2-amino-3-hydroxybutanoate HCl 79617-27-9 C5H11NO3·HCl Amino, hydroxyl, ester Hydroxyl at position 3
Methyl 2-amino-3-methylbutanoate HCl 5619-05-6 C6H13NO2·HCl Amino, methyl, ester Methyl substituent at position 3
Methyl 2-hydroxy-3-methylbutanoate 17417-00-4 C6H12O3 Hydroxyl, methyl, ester Lacks amino group
Ethyl 2-hydroxy-3-methylbutanoate 129025-85-0 C7H14O3 Hydroxyl, methyl, ethyl ester Ethyl ester vs. methyl ester
Methyl 2-aminobutanoate HCl 56545-22-3 C5H11NO2·HCl Amino, ester Shorter chain (no hydroxyl)

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound HCl enhances water solubility compared to its methyl-substituted analog (5619-05-6), which is more lipophilic . Ethyl 2-hydroxy-3-methylbutanoate (129025-85-0) shows intermediate solubility due to its ethyl ester .
  • Reactivity: The amino group in the main compound enables nucleophilic reactions (e.g., peptide coupling), while the hydroxyl group participates in hydrogen bonding and oxidation reactions. In contrast, Methyl 2-hydroxy-3-methylbutanoate (17417-00-4) lacks nucleophilic amino reactivity, limiting its use in amine-mediated syntheses .

Key Research Findings

  • Stereochemical Impact: The (2S,3S) configuration of this compound HCl is crucial for binding to enzyme active sites, as demonstrated in studies on analogous β-amino alcohols .
  • Stability: Hydrochloride salts of amino esters (e.g., 79617-27-9, 5619-05-6) exhibit superior shelf life compared to free bases, critical for industrial storage .
  • Reactivity Trade-offs : While the hydroxyl group enhances solubility, it also increases susceptibility to oxidation, necessitating protective strategies during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-3-hydroxybutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-3-hydroxybutanoate

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